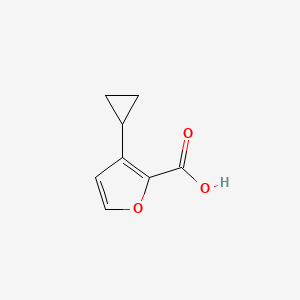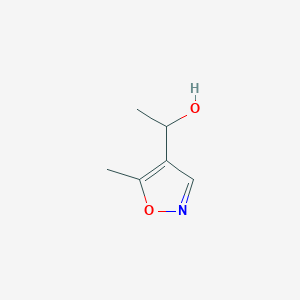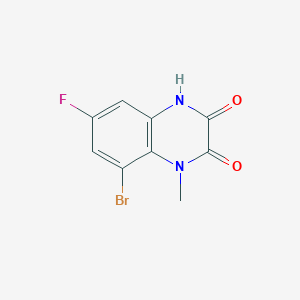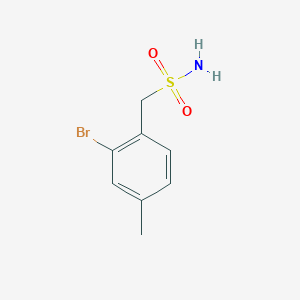
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol
Overview
Description
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol, also known as BPC-E, is an organic compound with a wide range of applications in scientific research. Its unique structure and properties make it an ideal substrate for a variety of biochemical and physiological studies.
Scientific Research Applications
1. Double Ionization Studies
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol has been studied for its dissociative double ionization and multi-photon ionization when irradiated by an intense femtosecond laser field. This research involves examining the ionization process, analyzing kinetic energy release distributions, and exploring dissociative double ionization channels (Yang et al., 2011).
2. Rotamer Dynamics
The molecule's ability to exist in different rotamer forms (T, G, and G') has been the focus of studies. These forms' collisional orientation and alignment when colliding with argon atoms were analyzed using a classical trajectory method, contributing to the understanding of the molecule's behavior under various temperatures and conditions (Lee et al., 2004).
3. Conformational Equilibrium Analysis
The rotational isomerism and conformational equilibrium of the compound have been studied through Raman and ultrasonic spectroscopy. This research provides insights into the enthalpy, volume, and entropy differences between various conformers of the molecule, contributing to a better understanding of its physical and chemical properties (Koda et al., 1989).
4. Synthesis and Structure Characterization
The synthesis and structural characterization of similar bromophenyl compounds have been carried out using various spectroscopic techniques and density functional theory. This research contributes to the understanding of the compound's decomposition, melting point, and electronic properties (Bhumannavar, 2021).
5. Gas-Phase NMR Study
A gas-phase 1H NMR study of the molecule has been conducted to understand its average vicinal coupling constants at different temperatures. This research offers valuable data for analyzing the molecule's dynamic behavior in various states (Pachler & Wessels, 1980).
6. Conformational Study in Zeolites
The conformational properties of the molecule within different zeolites have been investigated using FT-Raman spectroscopy. This study reveals how factors like framework topology and the nature of cations influence the molecule's conformational and dynamic behavior (Wang & Huang, 2009).
Properties
IUPAC Name |
(1R)-1-(3-bromophenyl)-2-chloroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNYFQPYJRBWNX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid](/img/structure/B1381902.png)

![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)

![tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate](/img/structure/B1381908.png)





![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)

